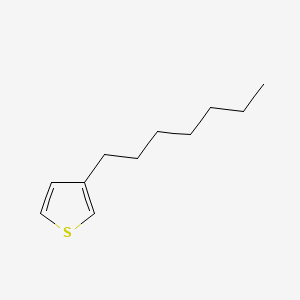
3-庚基噻吩
描述
3-Heptylthiophene is a thiophene derivative, a class of heterocyclic compounds that consist of a five-membered ring containing four carbon atoms and one sulfur atom. The 3-heptyl substituent indicates a seven-carbon alkyl chain attached to the third position of the thiophene ring. Thiophene derivatives are of significant interest due to their electronic properties, making them suitable for applications in conductive polymers and optoelectronic devices.
Synthesis Analysis
The synthesis of polythiophene derivatives, which would include polymers based on 3-heptylthiophene, can be achieved through various methods. For instance, a stable polymerizable precursor of poly(3-octylthiophene) (POT), which is structurally similar to 3-heptylthiophene, was synthesized from 3-octylthiophene and polymerized using palladium(II) acetate to achieve a high degree of regioregularity . Another synthesis method involves the Stille self-coupling reaction to produce polythiophene derivatives with conjugated side chains . Additionally, chemical polymerization using FeCl3 as the oxidizing agent has been employed to synthesize polythiophenes with various substituents . Novel organosynthetic techniques have also been developed for the synthesis of polythiophene and its derivatives .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their electronic properties. For example, the cation radical of a dibutyl-terthiophene derivative exhibits a temperature-dependent crystal structure with columnar "slipped π-stacks" of cations, which is indicative of the strong π-π interactions that are also relevant to 3-heptylthiophene derivatives . The molecular structure of polythiophenes can be influenced by the nature of the substituents, as seen in the synthesis of poly(3-alkynylthiophene)s, where the alkynyl substituent leads to a layered structure that mimics an interdigitated polymer .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that modify their properties. For instance, the hydroboration of poly(3-alkynylthiophene)s introduces vinylborane groups into the polymer, affecting its UV–vis spectra and charge transfer properties . The reactivity of 3-hydroxythiophene derivatives towards electrophiles and nucleophiles has been studied, showing that they can undergo O-alkylation and O-acylation with high regioselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and substituents. Polythiophenes with long alkyl side chains, such as poly(3-hexylthiophene), are soluble in common organic solvents and can form uniform films that exhibit high conductivity upon doping . The introduction of a double bond in the side chain of a polythiophene derivative affects its thermal stability and optoelectronic properties, as demonstrated by a comparative study with poly(3-hexylthiophene) . Polythiophenes with electron-withdrawing ester groups show distinct spectroscopic characteristics, including red-orange and red fluorescence .
科学研究应用
太阳能电池效率
3-庚基噻吩衍生物,如聚(3-丁基噻吩)纳米线,已被用于构建高效太阳能电池。这些纳米线展现出双连续的纳米级形态,导致高场效孔迁移率和太阳能电池应用中的功率转换效率达到3.0%。这种效率与类似测试的富勒烯/聚(3-己基噻吩)光伏电池相当,展示了3-庚基噻吩衍生物在太阳能应用中的潜力 (Xin, Kim, & Jenekhe, 2008)。
纳米材料制备
包括3-炔基噻吩在内的衍生物,如3-庚基噻吩,已被合成并显示出形成有趣结构形态的特性。这些材料展现出紧密π-堆积的线性伪聚合物链,可能在各种纳米材料应用中有用。此外,通过Grignard交换聚合制备的聚(3-炔基噻吩)表现出有利于材料修饰的性质,例如与乙烯硼烷基团的部分功能化 (Pammer, Guo, Lalancette, & Jäkle, 2012)。
电子和光学器件应用
基于3-庚基噻吩的聚合物,如其他聚(3-烷基噻吩),已被研究其中红外光学性质,这对于制备用于电子和光学器件的薄膜至关重要。在这个区域的吸收光谱对于表征有机分子在薄膜中形成的结构特别重要 (Tamanai, Beck, & Pucci, 2013)。
可伸缩电子材料
聚(3-庚基噻吩) (P3HpT) 已被确认为可伸缩的半导体热塑性材料的独特例子,提供了机械和电荷传输性能之间的平衡。这使其成为柔性、可伸缩和机械强度良好的电子应用材料的潜在选择,如有机太阳能电池和场效应晶体管 (Savagatrup, Printz, Wu, Rajan, Sawyer, Zaretski, Bettinger, & Lipomi, 2015)。
生物传感器和生物医学应用
3-庚基噻吩衍生物,如其他基于聚噻吩的材料,可用于生物传感器应用。通过电化学沉积和修饰导电聚噻吩薄膜的方法促进了生物受体的固定化,这对于生物传感器的发展至关重要 (Oberhaus & Frense, 2022)。
作用机制
Target of Action
3-Heptylthiophene is a derivative of poly(3-hexylthiophene) (P3HT), which is a prototypical benchmark hole conductor material in Organic Photovoltaics (OPVs) . It plays a significant role in the performance of bulk-heterojunction (BHJ) OPVs .
Mode of Action
The mode of action of 3-Heptylthiophene is primarily through its interaction with its targets in the organic photovoltaic cells. The compound exhibits strong interactions with other components in the cell, such as liquid crystals . These interactions facilitate the formation of one-dimensional nanostructures, such as nanowhiskers and nanofibrils , which afford intrinsic one-dimensional carrier transport path and lead to high field-effect mobility .
Biochemical Pathways
The biochemical pathways of 3-Heptylthiophene involve the formation of dendritic crystals in smaller size for the liquid crystals, as well as the appearance of P3HT nanofibers in higher density for the P3HT blends with liquid crystals . The magnetic field facilitates the π-π stacking of P3HT chains to form more nanowires and induce the crystallization and orientation of liquid crystals to form different crystal forms .
Result of Action
The result of the action of 3-Heptylthiophene is the improvement of the hole mobility of both pristine P3HT and its blends with liquid crystals . This leads to an increase in the power conversion efficiency of P3HT:LCs:PCBM .
Action Environment
The action of 3-Heptylthiophene is influenced by environmental factors such as the presence of a magnetic field . The magnetic field facilitates the formation of ordered patterns under the low-intensity magnetic field of 1 T . It also improves the performance of the solar cells .
安全和危害
未来方向
属性
IUPAC Name |
3-heptylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18S/c1-2-3-4-5-6-7-11-8-9-12-10-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUMHORDQCAXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110851-63-3 | |
| Record name | Thiophene, 3-heptyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110851-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80340734 | |
| Record name | 3-Heptylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Heptylthiophene | |
CAS RN |
65016-61-7 | |
| Record name | 3-Heptylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065016617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Heptylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HEPTYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27B6L18UYC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key properties of 3-Heptylthiophene?
A1: 3-Heptylthiophene is a monomer known for its role in synthesizing poly(3-heptylthiophene) (P3HpT), a soluble conducting polymer. Studies have highlighted its use in organic electronics due to its favorable electrical conductivity, solubility in common organic solvents, and processability [, , ].
Q2: What innovative fabrication techniques have been explored to improve the performance of P3HpT in organic electronic devices?
A3: Beyond conventional spin-coating, researchers are investigating scalable deposition techniques like interfacial spreading, solution shearing, and spray coating to enhance the performance of P3HpT in devices. Notably, interfacial spreading has demonstrated superior charge transport properties, attributed to a favorable edge-on molecular orientation in the resulting films [].
Q3: Can you elaborate on the application of P3HpT in stretchable electronic devices?
A4: P3HpT's inherent flexibility and conductivity make it suitable for stretchable electronics. Research shows promising results using P3HpT as the active layer in organic solar cells fabricated on flexible substrates. Furthermore, incorporating P3HpT into stretchable barrier films, such as those based on graphene/polyurethane composites, enhances the device's lifespan by protecting the sensitive organic layers from environmental degradation [, ].
Q4: What are the limitations of using P3HpT in certain applications?
A5: Despite its advantages, P3HpT faces limitations, particularly when high charge carrier mobility is critical. Studies reveal that while P3HpT offers excellent stretchability, its electronic performance, especially charge transport, may not match that of its shorter alkyl chain counterparts, potentially hindering its use in high-performance transistors [, ].
Q5: How does the morphology of P3HpT thin films influence their mechanical and electronic properties?
A6: The morphology of P3HpT films, influenced by processing techniques, significantly impacts both mechanical and electronic properties. For instance, solution shearing leads to denser, more robust films with higher modulus and toughness compared to spin-coated films. These morphological variations directly influence charge transport and mechanical flexibility, dictating the suitability of P3HpT for specific applications [].
Q6: Are there any studies focusing on the long-term performance and stability of P3HpT under mechanical stress?
A7: Yes, research has explored the fatigue behavior of P3HpT under cyclic loading. These studies provide insights into the microstructural changes occurring within the polymer upon repeated stretching, ultimately impacting its long-term performance and stability in applications demanding mechanical flexibility [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















